molecular formula C10H18N2O B1383656 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one CAS No. 1824126-86-4

8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one

Cat. No. B1383656
CAS RN: 1824126-86-4
M. Wt: 182.26 g/mol
InChI Key: RFWPZHKNFPBDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one is a biochemical used for proteomics research . It has a molecular formula of C10H18N2O and a molecular weight of 182.26 . It is an intermediate in the synthesis of Lactonamycin .


Molecular Structure Analysis

The molecular structure of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one consists of a spirocyclic scaffold, which is a common feature in many bioactive molecules . The spirocyclic core is composed of a five-membered ring fused to a four-membered ring, with an amino group at the 8-position and a methyl group at the 2-position .


Physical And Chemical Properties Analysis

8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one has a predicted boiling point of 334.7±42.0 °C and a predicted density of 1.10±0.1 g/cm3 . Its pKa is predicted to be 10.65±0.20 .

Scientific Research Applications

Conformational Analysis for Drug Design
The 3,6-dihydro-2H-1,4-oxazin-2-one fragment, a key component in the structure of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one, has been studied for its conformational properties. The analysis of the crystal structures of enantiomers related to this compound provided insights into the spatial arrangement and potential interactions of such molecules, which is critical for understanding their biological activity and designing new drugs with improved efficacy (E. Żesławska et al., 2017).

Anticonvulsant Activity
Compounds based on the 2-azaspiro[4.5]decane structure, similar to 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one, have been synthesized and evaluated for their anticonvulsant properties. This research has identified several derivatives with significant activity in various seizure models, contributing to the development of new therapeutic options for epilepsy (J. Obniska & K. Kamiński, 2006).

Chemical Synthesis and Methodology
The synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane highlights the versatility and potential of spirocyclic compounds in chemical synthesis. This work demonstrates key synthetic strategies and reactions that can be applied to generate complex structures like 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one, thereby facilitating the exploration of their biological activities (W. Mai et al., 2010).

Mechanism of Action

Target of Action

The primary target of 8-Amino-2-methyl-2-azaspiro[4Similar compounds have been found to target theSrc homology 2 (SH2) domain-containing Phosphatase 2 (SHP2) . SHP2 plays a role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-driven cancers, as well as in RTK-mediated resistance .

Mode of Action

The exact mode of action of 8-Amino-2-methyl-2-azaspiro[4Similar compounds have been found to act asallosteric inhibitors of SHP2 . These inhibitors insert into the “blocking” loop located at the interdomain interface of N-SH2, C-SH2, and PTP domains, which stabilizes SHP2 in the inactive “closed” conformation .

Biochemical Pathways

The specific biochemical pathways affected by 8-Amino-2-methyl-2-azaspiro[4The inhibition of shp2 can affect multiple pathways involved in cell growth and differentiation .

Pharmacokinetics

The pharmacokinetic properties of 8-Amino-2-methyl-2-azaspiro[4Similar compounds have been found to havemoderate potency, selectivity, and oral bioavailability .

Result of Action

The molecular and cellular effects of 8-Amino-2-methyl-2-azaspiro[4The inhibition of shp2 can potentially lead to the suppression of cell growth and differentiation .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Amino-2-methyl-2-azaspiro[4Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Future Directions

The development of SHP2 inhibitors, which include compounds similar to 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one, represents a promising direction for future research, particularly in the field of cancer immunotherapy . These inhibitors could potentially enhance antitumor immunity by activating T cells, enhancing antigen presentation, and promoting cytokine secretion .

properties

IUPAC Name

8-amino-2-methyl-2-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-12-7-10(6-9(12)13)4-2-8(11)3-5-10/h8H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWPZHKNFPBDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCC(CC2)N)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one
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8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one
Reactant of Route 4
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one
Reactant of Route 5
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Reactant of Route 6
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.